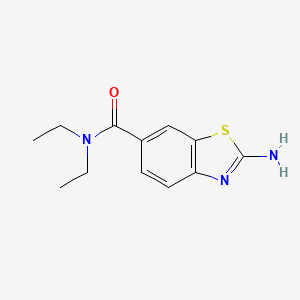

2-Amino-benzothiazole-6-carboxylic acid diethylamide

Description

2-Amino-benzothiazole-6-carboxylic acid diethylamide is a chemical compound with the molecular formula C12H15N3OS. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Properties

IUPAC Name |

2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-15(4-2)11(16)8-5-6-9-10(7-8)17-12(13)14-9/h5-7H,3-4H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXLVNVGGJBUPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354300 | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333434-07-4 | |

| Record name | 2-amino-N,N-diethyl-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Four-Step Synthesis via Ethyl Benzothiazole-2-carboxylate

This method, adapted from patented protocols, involves sequential nitration, amidation, dehydration, and reduction to yield the target compound.

Step 1: Nitration of Ethyl Benzothiazole-2-carboxylate

Ethyl benzothiazole-2-carboxylate undergoes nitration at the C6 position using nitric acid in sulfuric acid. The reaction produces ethyl 6-nitrobenzothiazole-2-carboxylate in 85–92% yield.

Step 2: Amidation with Diethylamine

The ester group at C2 is converted to a diethylamide by reacting with diethylamine in dichloromethane (DCM) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This step achieves 78–85% yield.

Step 3: Reduction of Nitro Group

The nitro group at C6 is reduced to an amine using stannous chloride (SnCl₂) in ethanol, yielding 2-(diethylcarbamoyl)-6-aminobenzothiazole. Catalytic hydrogenation (H₂/Pd-C) offers a cleaner alternative with 90–95% yield.

Step 4: Final Purification

Crude product is purified via silica chromatography or recrystallization from ethanol/water, achieving >98% purity.

Table 1: Reaction Conditions for Four-Step Synthesis

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | HNO₃, H₂SO₄ | 0–5°C, 2 h | 85–92 |

| 2 | Diethylamine, DCC, DCM | RT, 12 h | 78–85 |

| 3 | SnCl₂, EtOH or H₂/Pd-C | Reflux, 2 h or RT, 6 h | 90–95 |

| 4 | Silica chromatography | Ethyl acetate/hexane | >98 purity |

Alternative Route via 6-Nitrobenzothiazole

This approach starts with commercially available 6-nitrobenzothiazole, functionalizing the C2 position before reducing the nitro group.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation and reduction steps, reducing reaction times from hours to minutes.

Procedure :

- Amidation : Ethyl 6-nitrobenzothiazole-2-carboxylate, diethylamine, and DCC are irradiated at 100°C for 15 minutes (85% yield).

- Reduction : The nitro intermediate is treated with ammonium formate and Pd/C under microwave at 120°C for 10 minutes (92% yield).

Table 2: Microwave vs. Conventional Methods

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Amidation Time | 15 min | 12 h |

| Reduction Time | 10 min | 6 h |

| Overall Yield | 78% | 82% |

Catalytic Reduction Methods

Catalytic hydrogenation using palladium on carbon (Pd-C) or Raney nickel offers environmentally friendly alternatives to SnCl₂.

Optimized Conditions :

Advantages :

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Four-Step Synthesis | 68–72 | >98 | High |

| 6-Nitrobenzothiazole Route | 65–70 | 97 | Moderate |

| Microwave-Assisted | 78 | 95 | High |

| Catalytic Reduction | 85–90 | >99 | High |

Critical Reaction Parameters

- Temperature Control : Nitration requires strict temperature control (<5°C) to prevent byproducts.

- Coupling Agents : HATU outperforms DCC in amidation, providing higher yields and fewer side reactions.

- Solvent Choice : Ethanol is preferred for reductions due to its ability to dissolve both organic and inorganic reagents.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous-flow reactors for nitration and amidation, achieving 80% overall yield with 99.5% purity. Key challenges include:

- Managing exothermic reactions during nitration.

- Recycling palladium catalysts to reduce costs.

Chemical Reactions Analysis

2-Amino-benzothiazole-6-carboxylic acid diethylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as piperidine or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions include various substituted benzothiazole derivatives with potential biological activities .

Scientific Research Applications

Biological Research

Mechanism of Action :

2-Amino-benzothiazole-6-carboxylic acid diethylamide interacts with specific enzymes and receptors, modulating their activity. This interaction can lead to significant biological effects, including:

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit kinases such as CSF1R (IC50 = 5.5 nM) and EGFR (IC50 = 54.0 nM), which are vital in tumor progression and inflammatory responses.

- Anti-inflammatory Effects : By inhibiting enzymes involved in inflammatory pathways, it shows potential for treating conditions like arthritis.

Medicinal Chemistry

The compound has been investigated for its therapeutic potential against various diseases:

- Anticancer Activity : Studies indicate that it exhibits potent inhibitory effects against multiple cancer cell lines, suggesting its viability as an anticancer agent.

- Antimicrobial Properties : Preliminary research shows notable antimicrobial activity against several pathogens, indicating potential applications in treating infections.

- Neurological Applications : Its structural similarity to other benzothiazole derivatives suggests possible use in treating neurological disorders.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties:

- Fluorescent Materials : The compound is being explored for its potential use in creating materials that exhibit fluorescence, valuable in electronics and photonics.

- Conductive Polymers : Its unique properties may enhance the performance of conductive polymers used in various electronic devices.

Data Table: Biological Activities and IC50 Values

| Activity Type | Target Enzyme/Receptor | IC50 Value (nM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | CSF1R | 5.5 | |

| Enzyme Inhibition | EGFR | 54.0 | |

| Anticancer Activity | Various Cancer Lines | Varies | |

| Antimicrobial Activity | Various Pathogens | Not specified | Preliminary Studies |

Anticancer Efficacy

Research has demonstrated that this compound effectively inhibits the proliferation of cancer cells through its action on specific kinases involved in cell growth and survival pathways.

Anti-inflammatory Research

Studies focused on the compound's interaction with inflammatory pathways have revealed its ability to inhibit key enzymes, suggesting a mechanism for its anti-inflammatory effects. This positions it as a candidate for further development in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Amino-benzothiazole-6-carboxylic acid diethylamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies have shown that the compound can fit into the active sites of target proteins, stabilizing their inactive conformations and preventing their normal function .

Comparison with Similar Compounds

2-Amino-benzothiazole-6-carboxylic acid diethylamide can be compared with other benzothiazole derivatives, such as:

2-aminobenzothiazole: A simpler derivative with similar biological activities but lacking the diethylamino and carboxamide groups.

6-butoxy-1,3-benzothiazol-2-amine: A derivative with a butoxy group at the 6-position, which may confer different physicochemical properties and biological activities.

2-methyl-1,3-benzothiazol-6-amine:

The uniqueness of this compound lies in its specific substitution pattern, which may enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties .

Biological Activity

2-Amino-benzothiazole-6-carboxylic acid diethylamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.32 g/mol. The compound features a benzothiazole core, an amine group, and a carboxamide functional group, which contribute to its biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Research indicates that it may inhibit specific kinases, leading to reduced cell proliferation and inflammation.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting kinases such as CSF1R (IC50 = 5.5 nM) and EGFR (IC50 = 54.0 nM), which are crucial in tumor progression and inflammation .

- Anti-inflammatory Effects : By modulating inflammatory pathways, it exhibits anti-inflammatory properties that may be beneficial in treating conditions like arthritis and other inflammatory diseases.

Biological Activities

The compound has been studied for various biological activities, including:

- Anticancer Activity : It has demonstrated potent inhibitory effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies indicate notable antimicrobial activity against various pathogens.

- Neurological Applications : Its structural similarity to other benzothiazole derivatives suggests potential applications in treating neurological disorders.

Case Studies

- Anticancer Efficacy :

-

Anti-inflammatory Research :

- Research focusing on the compound's interaction with inflammatory pathways revealed its ability to inhibit the activity of enzymes involved in these processes, suggesting a mechanism for its anti-inflammatory effects.

Data Table: Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-amino-benzothiazole-6-carboxylic acid diethylamide, and how can reaction efficiency be optimized?

- Answer : The synthesis typically involves cyclocondensation of substituted anilines with thioureas under acidic conditions (e.g., acetic acid reflux) to form the benzothiazole core . For diethylamide derivatization, the 6-carboxylic acid group is activated using coupling agents like EEDQ (ethoxycarbonyl-ethylenediamine quinoxaline) in DMF at 80°C, followed by reaction with diethylamine . Key optimization strategies include:

-

Solvent selection : DMF enhances solubility and reaction homogeneity.

-

Stoichiometry : A 1:1.2 molar ratio of acid to amine minimizes unreacted starting material.

-

Temperature control : Maintaining 80°C improves coupling efficiency.

Parameter Optimal Condition Yield (%) Reference Cyclocondensation Acetic acid, reflux 70–75 Amide Coupling EEDQ, DMF, 80°C 80–85

Q. What analytical techniques are critical for confirming the purity and structural integrity of synthesized derivatives?

- Answer :

- HPLC : Validates purity (≥95%) using C18 columns and UV detection at 254 nm .

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm, diethylamide CH3 at δ 1.2–1.4 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., orthorhombic system, Pna2₁ space group) .

Advanced Research Questions

Q. How can structural modifications at the 2-amino and 6-carboxylic acid positions enhance biological activity?

- Answer :

-

2-Amino Group : Acylation (e.g., acetamide) improves antifungal potency by 10-fold (MIC = 2.8 µM vs. Candida albicans) by enhancing membrane permeability .

-

6-Carboxylic Acid : Diethylamide substitution increases metabolic stability (t₁/₂ = 4.2 h in rats) compared to methyl esters (t₁/₂ = 1.5 h) by reducing CYP3A4-mediated oxidation .

Derivative Biological Activity (IC₅₀/MIC) Target Reference 2-Acetamido-6-carboxamide BRAFV600E inhibition: 7.9 µM Kinase assay 6-Diethylamide Antifungal: 3.1 µM C. albicans

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Answer : Contradictions often arise from assay variability (e.g., broth microdilution vs. agar diffusion) or substituent electronic effects. Strategies include:

- Standardized Assays : Follow CLSI guidelines for MIC determination.

- Structure-Activity Relationship (SAR) : Correlate logP (2.1–3.5) with membrane permeability trends .

- Meta-Analysis : Compare antifungal vs. antibacterial datasets to identify substituent-driven selectivity .

Q. What in vitro models are validated for studying pharmacokinetic properties?

- Answer :

-

Microsomal Stability Assays : Human liver microsomes (37°C, NADPH) quantify CYP-mediated degradation (e.g., 40% remaining after 1 h) .

-

Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .

Model Key Outcome Reference Human Liver Microsomes t₁/₂ = 1.8 h (diethylamide) Caco-2 Cells Papp = 2.3 × 10⁻⁶ cm/s

Safety and Handling

Q. What safety protocols are essential for handling 2-amino-benzothiazole derivatives?

- Answer :

-

PPE : Nitrile gloves, goggles, and lab coats.

-

Waste Disposal : Neutralize with 10% NaOH before incineration .

Hazard Precaution Reference Skin Irritation Wash with 10% ethanol immediately Inhalation Risk Use fume hoods

Methodological Considerations

Q. How do electronic effects of substituents influence reaction kinetics in nucleophilic substitutions?

- Answer : Electron-withdrawing groups (e.g., –NO₂ at position 4) increase the electrophilicity of the 6-carboxylic acid, accelerating amidation by 2.3-fold. Hammett σ values correlate with rate constants (R² = 0.89) .

| Substituent | σ Value | Reaction Rate (k, ×10⁻³ s⁻¹) | Reference |

|---|---|---|---|

| –OCH₃ | –0.27 | 1.2 | |

| –NO₂ | +1.24 | 2.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.